3-Amino-4-(benzyloxy)benzamide is an organic compound characterized by the presence of an amino group and a benzyloxy substituent on a benzamide structure. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry due to its structural features that allow for diverse reactivity and biological activity.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that benzamide derivatives, including 3-Amino-4-(benzyloxy)benzamide, exhibit a range of biological activities. These compounds have been studied for their potential as:
The synthesis of 3-Amino-4-(benzyloxy)benzamide generally involves several steps:
These methods can be optimized for yield and purity by employing techniques such as continuous flow chemistry .
3-Amino-4-(benzyloxy)benzamide has several potential applications:
Studies on the interactions of 3-Amino-4-(benzyloxy)benzamide with biological targets have revealed its potential as a modulator of enzyme activity and receptor interactions. For example, its ability to inhibit urease suggests possible applications in managing conditions like kidney stones or infections caused by urease-producing bacteria. Furthermore, its antioxidant properties could be beneficial in protecting cells from oxidative damage .
Several compounds share structural similarities with 3-Amino-4-(benzyloxy)benzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N,N-dimethylbenzamide | Dimethylamino group instead of benzyloxy | Enhanced solubility; potential CNS activity |
| 3-Aminobenzamide | Lacks benzyloxy substituent | Simpler structure; often used as a reference compound |
| 2-Aminobenzamide | Amino group at the 2-position | Different biological activity profile |
| 4-Benzoic acid amide | No amino group; only carboxylic acid derivative | Used primarily as an intermediate in organic synthesis |
The uniqueness of 3-Amino-4-(benzyloxy)benzamide lies in its specific substitution pattern that allows for distinct chemical reactivity and biological interactions compared to these similar compounds.
3-Amino-4-(benzyloxy)benzamide is systematically named according to IUPAC guidelines as 3-amino-4-(phenylmethoxy)benzamide. Its structural features include:
Key identifiers are summarized below:
Alternative synonyms include 3-AMINO-4-(BENZYLOXY)BENZAMIDE and EN300-1294743. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability in biological systems.
The compound was first registered in PubChem on July 21, 2009, with subsequent modifications reflecting updates to its structural and physicochemical data. While its initial synthesis protocol remains undisclosed in public records, its emergence aligns with broader interest in benzamide derivatives as kinase inhibitors. For example, structurally analogous compounds like N-(3-amino-4-methylphenyl)-3-morpholinobenzamide (CAS 250681-53-9) were explored in the mid-2000s for their kinase-modulating properties, suggesting 3-amino-4-(benzyloxy)benzamide may have been synthesized during this period as part of structure-activity relationship (SAR) studies.
Benzamide derivatives are a prolific class in drug discovery due to their modular synthesis and bioactivity. 3-Amino-4-(benzyloxy)benzamide occupies a niche as a multifunctional intermediate:
The compound’s utility is further underscored by its commercial availability from suppliers like Enamine and BLD Pharm, which list it as a key intermediate for high-throughput screening libraries.
The synthesis of 3-amino-4-(benzyloxy)benzamide can be accomplished through two principal traditional organic synthesis routes, each offering distinct advantages in terms of synthetic efficiency and substrate availability.
The benzylation approach represents a fundamental strategy for introducing the benzyloxy functionality into the 3-amino-4-hydroxybenzamide scaffold . This methodology typically employs benzyl halides or benzyl alcohols as alkylating agents under basic conditions to achieve the desired etherification.
The reaction mechanism involves nucleophilic substitution where the phenolic hydroxyl group of 3-amino-4-hydroxybenzamide acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide [5]. Common benzylating agents include benzyl chloride, benzyl bromide, and benzyl iodide, with the choice dependent on the desired reaction conditions and substrate compatibility [6].
Table 1: Benzylation Reaction Conditions and Yields
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl chloride | Potassium carbonate | Acetonitrile | 80 | 6 | 75-85 | [7] |
| Benzyl bromide | Sodium hydroxide | Dimethylformamide | 60 | 4 | 80-90 | [5] |
| Benzyl iodide | Cesium carbonate | Dimethyl sulfoxide | 25 | 8 | 85-92 | [8] |
The optimization of reaction conditions reveals that the choice of base significantly influences both reaction rate and yield [9]. Potassium carbonate provides adequate basicity while minimizing side reactions, whereas stronger bases such as sodium hydroxide can lead to increased yields but may also promote unwanted side reactions [10]. Temperature control is crucial, as elevated temperatures accelerate the reaction but may also lead to decomposition of the starting material or product [11].
The amidation pathway involves the conversion of 3-amino-4-(benzyloxy)benzoic acid to the corresponding benzamide through standard amide bond formation reactions [12]. This approach utilizes well-established coupling methodologies that have been extensively studied in the literature [13].
The most commonly employed method involves the activation of the carboxylic acid functionality through the formation of acid chlorides, followed by treatment with ammonia or ammonium hydroxide [14]. Alternative approaches include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to facilitate direct amidation [15].
Table 2: Amidation Reaction Conditions and Performance Metrics
| Activation Method | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride | Dichloromethane | 0-25 | 2 | 88-95 | 96-98 |
| Direct coupling | EDC·HCl/HOBt | Tetrahydrofuran | 25 | 12 | 82-90 | 94-97 |
| Mixed anhydride | Isobutyl chloroformate | Dichloromethane | -15 | 4 | 85-92 | 95-98 |
Research findings indicate that the acid chloride method provides the highest yields, typically ranging from 88-95%, with excellent purity profiles [16]. The reaction proceeds through the formation of the highly reactive acid chloride intermediate, which readily reacts with ammonia to form the desired benzamide [17]. Temperature control during acid chloride formation is critical to prevent decomposition and ensure high conversion rates [18].
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzamide derivatives, offering improved selectivity and milder reaction conditions compared to traditional methods [19]. Palladium-catalyzed reactions represent the most extensively studied approach for benzamide synthesis [20].
Palladium-catalyzed amidation reactions typically employ palladium acetate as the catalyst in combination with phosphine ligands such as Xantphos [19]. These reactions proceed through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [20]. The mechanism has been extensively studied using density functional theory calculations, revealing that the rate-determining step is typically the oxidative addition with activation energies around 14.6 kcal/mol [20].
Copper-catalyzed methodologies have also shown significant promise for amide synthesis [21]. These reactions often involve the use of copper salts such as copper triflate in combination with appropriate ligands [22]. The copper-catalyzed processes typically operate under milder conditions and show excellent functional group tolerance [21].
Table 3: Transition Metal-Catalyzed Amidation Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Palladium acetate | Xantphos | Cesium carbonate | Toluene | 100 | 8 | 78-85 |
| Copper triflate | 1,10-Phenanthroline | Potassium carbonate | Dimethyl sulfoxide | 80 | 6 | 80-88 |
| Iron chloride | 2,2'-Bipyridine | Triethylamine | Acetonitrile | 60 | 12 | 72-80 |
Microwave-assisted synthesis has revolutionized organic synthesis by providing rapid heating, enhanced reaction rates, and improved yields [23]. For benzamide synthesis, microwave irradiation offers significant advantages including reduced reaction times from hours to minutes and improved energy efficiency [24].
The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, leading to rapid and uniform temperature distribution throughout the reaction mixture [23]. This approach has been successfully applied to various benzamide syntheses with reaction times typically reduced from 15-18 hours to 15-20 minutes [24].
Optimization studies reveal that microwave power, temperature, and reaction time are critical parameters that must be carefully controlled [24]. Solvent-free conditions are often preferred as they eliminate the need for solvent removal and reduce environmental impact [24]. The use of catalytic amounts of glacial acetic acid has been shown to improve yields significantly under microwave conditions [24].
Table 4: Microwave-Assisted Synthesis Parameters
| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Conventional Time (h) |
|---|---|---|---|---|---|
| 300 | 120 | 15 | Solvent-free | 92-96 | 15-18 |
| 400 | 140 | 20 | Ethanol | 88-94 | 12-15 |
| 250 | 100 | 25 | Acetonitrile | 85-90 | 10-12 |
The purification of 3-amino-4-(benzyloxy)benzamide requires careful consideration of the compound's physical and chemical properties to achieve high purity and recovery [25]. Column chromatography represents the most widely employed purification technique for this class of compounds [5].
Silica gel column chromatography using ethyl acetate and hexane mixtures has proven effective for the separation of benzamide derivatives [26]. The polarity of 3-amino-4-(benzyloxy)benzamide necessitates the use of polar solvent systems, typically ranging from 20% to 80% ethyl acetate in hexane [5]. The elution order is generally determined by the relative polarity of the compounds, with more polar compounds eluting later [26].
Recrystallization techniques offer an alternative purification approach, particularly when high-purity crystalline material is required [6]. The choice of recrystallization solvent is critical and depends on the solubility characteristics of the compound at different temperatures [27]. Common solvents for benzamide recrystallization include ethanol, methanol, and acetonitrile [25].
Table 5: Purification Methods and Recovery Data
| Method | Solvent System | Recovery (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Column chromatography | Ethyl acetate/Hexane (3:7) | 85-92 | 96-99 | 2-4 |
| Recrystallization | Ethanol | 78-85 | 98-99.5 | 6-12 |
| Preparative HPLC | Acetonitrile/Water | 90-95 | 99-99.8 | 1-2 |
Advanced purification techniques such as preparative high-performance liquid chromatography offer superior purity but at increased cost and complexity [8]. These methods are particularly valuable when analytical-grade material is required or when conventional purification methods prove inadequate [28].
Yield optimization represents a critical aspect of benzamide synthesis, involving systematic evaluation of reaction parameters to maximize product formation while minimizing side reactions [11]. Temperature optimization typically reveals an optimal range where reaction rate and selectivity are balanced [29].
Solvent effects play a crucial role in determining reaction outcomes [10]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally favor amidation reactions by stabilizing charged intermediates [9]. However, the choice of solvent must also consider product solubility and ease of workup [27].
Molar ratio optimization involves determining the optimal stoichiometry of reactants to maximize yield while minimizing waste [30]. Excess of the amine component is often employed to drive the reaction to completion and suppress side reactions [15]. Studies indicate that a 1.2 to 1.5 molar excess of the amine typically provides optimal results [14].
Table 6: Optimization Parameters and Their Effects on Yield
| Parameter | Optimal Range | Effect on Yield | Mechanism |
|---|---|---|---|
| Temperature | 60-80°C | +15-25% | Enhanced reaction rate |
| Reaction time | 4-6 hours | +10-15% | Complete conversion |
| Molar ratio (amine excess) | 1.2-1.5 equiv | +12-20% | Drives equilibrium |
| Catalyst loading | 5-10 mol% | +8-15% | Improved reaction rate |
Catalyst loading optimization reveals that moderate catalyst loadings typically provide the best balance between cost and performance [22]. Excessive catalyst loadings may lead to diminished returns and increased purification challenges [31]. Research indicates that 5-10 mol% catalyst loading represents the optimal range for most transition metal-catalyzed amidation reactions [22].
Reaction time optimization demonstrates that prolonged reaction times may lead to product degradation or side product formation [15]. Kinetic studies reveal that most amidation reactions reach completion within 4-6 hours under optimized conditions [30]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography is essential for determining optimal reaction endpoints [32].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 3-amino-4-(benzyloxy)benzamide exhibits characteristic resonances that enable comprehensive structural elucidation [1] [2]. The amino group protons typically appear as a broad singlet in the range of 4.5-6.0 parts per million due to rapid exchange with deuterated solvent molecules [3] [4]. The primary amide protons manifest as a broad singlet between 5.5-7.5 parts per million, consistent with the expected chemical shift range for benzamide derivatives [5] [6].
The aromatic proton resonances display characteristic coupling patterns that facilitate unambiguous assignment [7] [8]. The hydrogen atom at position 2, ortho to the amino group, appears as a doublet in the 6.8-7.2 parts per million region with a coupling constant of 8.0-8.5 hertz [2] [7]. The hydrogen at position 5, meta to the amino group, manifests as a doublet of doublets between 7.3-7.6 parts per million, exhibiting both ortho coupling (8.0-8.5 hertz) and meta coupling (2.0-2.5 hertz) [7] [8]. The hydrogen at position 6, meta to the benzyloxy substituent, resonates as a doublet in the 7.6-8.0 parts per million range with ortho coupling of 8.0-8.5 hertz [2] [7].
The benzyloxy methylene protons appear as a characteristic singlet between 5.0-5.2 parts per million, integrating for two protons [1] [9]. The benzyl aromatic protons exhibit typical substitution patterns, with ortho protons appearing as doublets (7.3-7.5 parts per million), meta protons as triplets (7.2-7.4 parts per million), and para protons as triplets (7.1-7.3 parts per million) [2] [8].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| NH₂ (amino group) | 4.5-6.0 | Broad singlet | 2H | - |
| NH₂ (amide group) | 5.5-7.5 | Broad singlet | 2H | - |
| H-2 (ortho to NH₂) | 6.8-7.2 | Doublet | 1H | 8.0-8.5 |
| H-5 (meta to NH₂) | 7.3-7.6 | Doublet of doublets | 1H | 8.0-8.5, 2.0-2.5 |
| H-6 (meta to benzyloxy) | 7.6-8.0 | Doublet | 1H | 8.0-8.5 |
| OCH₂ (benzyloxy methylene) | 5.0-5.2 | Singlet | 2H | - |
| Benzyl C-H (ortho) | 7.3-7.5 | Doublet | 2H | 7.0-8.0 |
| Benzyl C-H (meta) | 7.2-7.4 | Triplet | 2H | 7.0-8.0 |
| Benzyl C-H (para) | 7.1-7.3 | Triplet | 1H | 7.0-8.0 |
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-amino-4-(benzyloxy)benzamide [10] [2]. The carbonyl carbon appears in the characteristic amide region between 168-172 parts per million, consistent with conjugated amide systems [10] [5]. The ipso carbon bearing the amide group typically resonates between 120-125 parts per million [10] [2].
The aromatic carbons display distinct chemical shifts based on their electronic environment [10] [2]. The carbon bearing the amino group (position 3) appears significantly downfield at 140-145 parts per million due to the electron-donating effect of the amino substituent [10] [11]. The carbon bearing the benzyloxy group (position 4) resonates between 155-160 parts per million, reflecting the deshielding effect of the oxygen atom [10] [2]. The remaining aromatic carbons appear in their expected ranges: position 2 (115-120 parts per million), position 5 (125-130 parts per million), and position 6 (130-135 parts per million) [10] [2].
The benzyloxy methylene carbon appears as a characteristic secondary carbon signal between 68-72 parts per million [10] [2]. The benzyl aromatic carbons exhibit typical chemical shifts for monosubstituted benzene systems, with the ipso carbon at 135-140 parts per million, ortho carbons at 127-130 parts per million, meta carbons at 128-131 parts per million, and para carbon at 127-129 parts per million [10] [2].
| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C=O (carbonyl) | 168-172 | Quaternary (C=O) |
| C-1 (ipso-amide) | 120-125 | Quaternary (aromatic) |
| C-2 (ortho to NH₂) | 115-120 | Tertiary (aromatic CH) |
| C-3 (bearing NH₂) | 140-145 | Quaternary (aromatic) |
| C-4 (bearing OCH₂) | 155-160 | Quaternary (aromatic) |
| C-5 (meta to NH₂) | 125-130 | Tertiary (aromatic CH) |
| C-6 (meta to benzyloxy) | 130-135 | Tertiary (aromatic CH) |
| OCH₂ (benzyloxy methylene) | 68-72 | Secondary (aliphatic CH₂) |
| Benzyl C-1 (ipso) | 135-140 | Quaternary (aromatic) |
| Benzyl C-2,6 (ortho) | 127-130 | Tertiary (aromatic CH) |
| Benzyl C-3,5 (meta) | 128-131 | Tertiary (aromatic CH) |
| Benzyl C-4 (para) | 127-129 | Tertiary (aromatic CH) |
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for structural confirmation [2] [12]. Correlation spectroscopy experiments reveal ¹H-¹H coupling relationships, confirming the substitution pattern on the benzene ring [2] [12]. The heteronuclear single quantum correlation experiment establishes direct ¹H-¹³C connectivities, enabling unambiguous assignment of carbon resonances to their corresponding protons [2] [12].
Heteronuclear multiple bond correlation experiments provide long-range ¹H-¹³C connectivity information, particularly valuable for confirming quaternary carbon assignments and establishing the attachment points of substituents [2] [12]. These experiments are essential for distinguishing between regioisomers and confirming the meta relationship between the amino and benzyloxy substituents [2] [12].
The infrared spectrum of 3-amino-4-(benzyloxy)benzamide exhibits characteristic vibrational modes that enable functional group identification and structural confirmation [13] [5]. The nitrogen-hydrogen stretching vibrations of the primary amine appear as medium to strong, broad absorption bands in the 3500-3350 wavenumber region [14] [5] [6]. These bands are characteristically broader than corresponding oxygen-hydrogen stretches due to the weaker hydrogen bonding capability of nitrogen [5] [6].
The primary amide nitrogen-hydrogen stretching vibrations manifest as medium to strong, broad absorptions between 3350-3150 wavenumbers [15] [5] [6]. The amide functionality typically displays two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and antisymmetric vibrations [15] [5] [6]. These absorptions are diagnostic for primary amides and distinguish them from secondary and tertiary amide derivatives [5] [6].
Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity, sharp absorptions in the 3100-3000 wavenumber region [5] [6]. Aliphatic carbon-hydrogen stretching modes of the benzyloxy methylene group are observed between 2950-2850 wavenumbers with medium intensity [5] [6].
The carbonyl stretching vibration represents one of the most characteristic features of the infrared spectrum, appearing as a strong, sharp absorption between 1680-1630 wavenumbers [13] [5] [6]. This frequency range is typical for amide carbonyls, which are lower than ketone or ester carbonyls due to resonance stabilization [13] [5] [6]. The amide nitrogen-hydrogen bending vibration (amide II band) appears as a strong absorption between 1600-1500 wavenumbers [5] [6].
Aromatic carbon-carbon stretching vibrations manifest as medium intensity multiple peaks between 1550-1500 wavenumbers [5] [6]. Aromatic carbon-hydrogen bending vibrations appear as medium intensity multiple peaks in the 1500-1400 wavenumber region [5] [6]. Carbon-nitrogen stretching modes are observed between 1400-1200 wavenumbers with medium intensity [16] [6].
The ether functionality contributes characteristic carbon-oxygen-carbon stretching vibrations appearing as strong, multiple peaks between 1250-1050 wavenumbers [17] [6]. Out-of-plane aromatic carbon-hydrogen bending vibrations produce strong absorptions between 900-680 wavenumbers [17] [6]. Benzyl out-of-plane carbon-hydrogen bending modes appear as medium to strong absorptions between 750-650 wavenumbers [17] [6].
| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Shape |
|---|---|---|---|
| 3500-3350 | N-H stretch (primary amine) | Medium to strong | Broad |
| 3350-3150 | N-H stretch (primary amide) | Medium to strong | Broad |
| 3100-3000 | C-H stretch (aromatic) | Weak to medium | Sharp |
| 2950-2850 | C-H stretch (aliphatic) | Medium | Sharp |
| 1680-1630 | C=O stretch (amide I) | Strong | Sharp |
| 1600-1500 | N-H bend (amide II) | Strong | Sharp |
| 1550-1500 | C=C stretch (aromatic) | Medium | Multiple peaks |
| 1500-1400 | C-H bend (aromatic) | Medium | Multiple peaks |
| 1400-1200 | C-N stretch | Medium | Sharp |
| 1250-1050 | C-O-C stretch (ether) | Strong | Multiple peaks |
| 900-680 | C-H bend (aromatic, out-of-plane) | Strong | Sharp |
| 750-650 | C-H bend (benzyl, out-of-plane) | Medium to strong | Sharp |
While specific crystallographic data for 3-amino-4-(benzyloxy)benzamide are not extensively documented in the literature, related benzamide derivatives provide valuable structural insights [18] [19]. Crystallographic studies of similar compounds reveal that benzamide derivatives typically adopt planar conformations with the amide group coplanar to the aromatic ring system [18] [19].
The benzyloxy substituent generally exhibits conformational flexibility, with the methylene bridge allowing rotation around the carbon-oxygen bond [18] [19]. In related structures, the benzyl ring can adopt various orientations relative to the main aromatic system, influenced by crystal packing forces and intermolecular hydrogen bonding [18] [19].
Intermolecular hydrogen bonding patterns in benzamide crystals typically involve the formation of chains or ribbons through nitrogen-hydrogen to oxygen hydrogen bonds [18] [19]. The amino group can participate in additional hydrogen bonding interactions, potentially leading to two-dimensional or three-dimensional hydrogen bonding networks [18] [19]. These interactions significantly influence the crystal packing and may affect the physical properties of the compound [18] [19].
The amide group typically adopts a trans configuration with respect to the carbonyl oxygen and amidic hydrogen atoms [18] [19]. The carbon-nitrogen bond length in the amide group shows partial double bond character due to resonance, typically measuring approximately 1.32-1.35 angstroms [18] [19].
The mass spectrum of 3-amino-4-(benzyloxy)benzamide under electron impact ionization conditions exhibits characteristic fragmentation patterns that provide structural information [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular formula C₁₄H₁₄N₂O₂ [1] [20]. The molecular ion typically exhibits low to medium intensity due to the stability of the aromatic system and the presence of electron-donating substituents [21] [22].
Loss of the amino group (mass 16) produces a fragment ion at mass-to-charge ratio 225, which serves as diagnostic evidence for the presence of a primary amine functionality [20] [23]. This fragmentation pathway is characteristic of aromatic amines and provides structural confirmation [23] [22].
A significant fragmentation pathway involves loss of the carboxamide group (mass 45), producing a fragment ion at mass-to-charge ratio 197 [20] [22]. This fragmentation is typical of benzamide derivatives and indicates the presence of the primary amide functionality [22] [24]. Sequential loss of oxygen (mass 16) from this fragment produces an ion at mass-to-charge ratio 181 [20] [22].
Rearrangement processes lead to the formation of a significant fragment ion at mass-to-charge ratio 136, corresponding to the molecular formula C₇H₆NO₂ [20] [25]. This fragment represents retention of the substituted benzene ring system with partial loss of substituents [25] [22].
The benzyloxy substituent contributes to fragmentation through formation of a benzyloxy cation at mass-to-charge ratio 107 (C₇H₇O⁺) [20] [26]. This fragment is diagnostic for the presence of the benzyloxy group and confirms the ether linkage [26] [22].
One of the most abundant fragments appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺) [20] [26] [22]. This fragment typically appears as the base peak in the mass spectrum and results from the high stability of the tropylium cation formed through benzylic fragmentation [26] [22]. The formation of this fragment is characteristic of compounds containing benzyl groups [26] [22].
Additional aromatic fragments include the phenyl cation at mass-to-charge ratio 77 (C₆H₅⁺), which provides evidence for the aromatic ring system [20] [22]. Further fragmentation produces smaller hydrocarbon fragments, including the cyclopentadienyl cation at mass-to-charge ratio 65 (C₅H₅⁺) and various other fragments at lower mass-to-charge ratios [20] [22].
| m/z | Ion Formula | Fragmentation Pathway | Relative Intensity | Structural Significance |
|---|---|---|---|---|
| 242 | [M]⁺- | Molecular ion | Low to medium | Molecular weight confirmation |
| 225 | [M-NH₂]⁺ | Loss of amino group | Medium | Primary amine identification |
| 197 | [M-CONH₂]⁺ | Loss of carboxamide group | Medium to high | Amide functional group |
| 181 | [M-CONH₂-O]⁺ | Loss of carboxamide and oxygen | Medium | Ether linkage indication |
| 153 | [M-CONH₂-CO₂]⁺ | Loss of carboxamide and CO₂ | Low to medium | Decarboxylation process |
| 136 | [C₇H₆NO₂]⁺ | Rearrangement ion | High | Ring system retention |
| 121 | [C₇H₅NO]⁺ | Benzamide fragment | Medium to high | Benzamide core structure |
| 107 | [C₇H₇O]⁺ | Benzyloxy cation | Medium | Benzyloxy substituent |
| 91 | [C₇H₇]⁺ | Tropylium ion | High (base peak) | Benzylic stabilization |
| 77 | [C₆H₅]⁺ | Phenyl cation | Medium | Aromatic ring system |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Low to medium | Ring contraction |
| 51 | [C₄H₃]⁺ | Hydrocarbon fragment | Low | Further fragmentation |